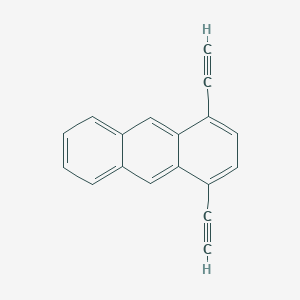silane CAS No. 249765-12-6](/img/structure/B14246024.png)
[(2-Bromo-1-ethoxyprop-1-en-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane is a chemical compound with the molecular formula C8H17BrO2Si It is a silane derivative that features a brominated ethoxypropene moiety attached to a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane typically involves the reaction of 2-bromo-1-ethoxypropene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
\ \text{2-Bromo-1-ethoxypropene} + \text{Trimethylsilyl chloride} \rightarrow \text{[(2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the ethoxypropene moiety can participate in addition reactions with electrophiles.
Hydrolysis: The silane group is sensitive to hydrolysis, leading to the formation of silanols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Electrophiles: Halogens, acids
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Addition Products: Products resulting from the addition of electrophiles to the double bond.
Hydrolysis Products: Silanols and corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s reactivity makes it useful in the development of biologically active molecules. It can be employed in the synthesis of pharmaceuticals and agrochemicals where the ethoxypropene group is a key structural component.
Industry
In the industrial sector, (2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the double bond in the ethoxypropene moiety can participate in addition reactions. The trimethylsilane group provides stability to the molecule and can be hydrolyzed under appropriate conditions.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane)
- (2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane)
- (2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane)
Uniqueness
(2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane is unique due to the presence of both a brominated ethoxypropene moiety and a trimethylsilane group. This combination imparts distinct reactivity and stability to the molecule, making it versatile for various applications in synthetic chemistry and industrial processes.
Properties
CAS No. |
249765-12-6 |
|---|---|
Molecular Formula |
C8H17BrO2Si |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
(2-bromo-1-ethoxyprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C8H17BrO2Si/c1-6-10-8(7(2)9)11-12(3,4)5/h6H2,1-5H3 |
InChI Key |
YOVRJFCRDLGZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C(C)Br)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
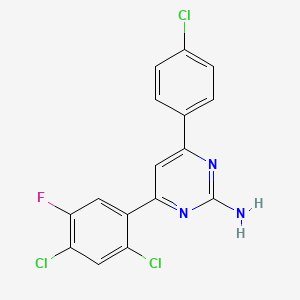
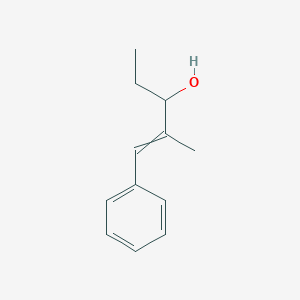
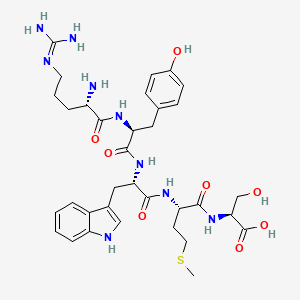
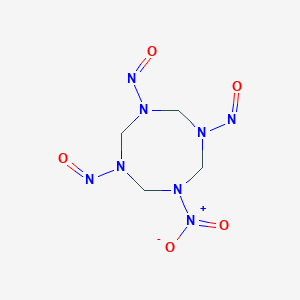
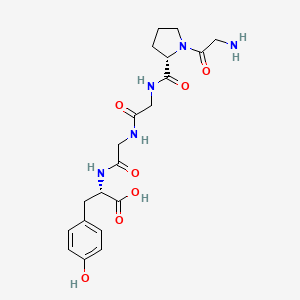
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
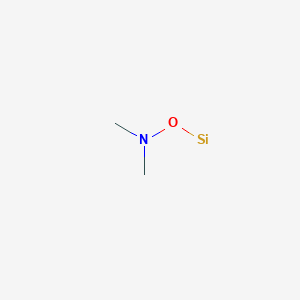
![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)
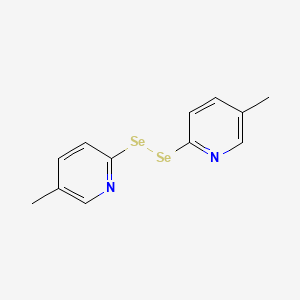
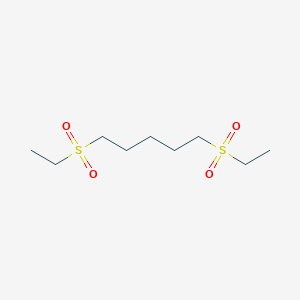
![1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14246010.png)
![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
